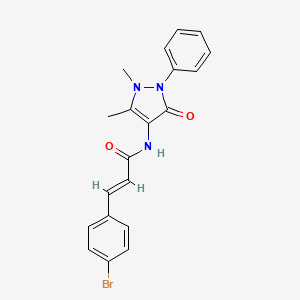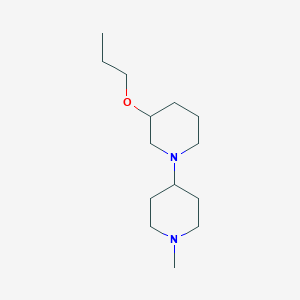![molecular formula C13H16N6O B6075495 6-Methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol](/img/structure/B6075495.png)
6-Methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a piperazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one.
Reaction with Methyl Chloroacetate: This intermediate is reacted with methyl chloroacetate under basic conditions to form an ester derivative.
Hydrazinolysis: The ester derivative undergoes hydrazinolysis to yield 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide.
Formation of Final Product: The hydrazide is then reacted with pyrimidin-2-ylpiperazine to form the final product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the pyrimidine or piperazine rings.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine or piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in various biological pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Pyrimidyl)piperazine: A related compound with similar structural features but different biological activities.
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Another compound with a pyrimidine core and piperazine ring, used in different research contexts.
Uniqueness
6-Methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and pyrimidin-2-ylpiperazine moiety makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
4-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-10-9-11(20)17-13(16-10)19-7-5-18(6-8-19)12-14-3-2-4-15-12/h2-4,9H,5-8H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLAVUQZADZISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6075414.png)

![3-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075431.png)
![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6075434.png)
![ethyl 3-[methyl(2-phenylethyl)amino]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6075439.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B6075441.png)
![4-({3-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)pyridazine](/img/structure/B6075445.png)

![5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B6075467.png)
![2-(4-fluorophenyl)-4-methyl-5-(2-thienylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6075473.png)
![2-[1-(2-methylbenzyl)-2-piperidinyl]ethanol](/img/structure/B6075475.png)
![4-(1-pyrrolidinyl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B6075487.png)
![2-(4-chlorophenyl)-4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6075498.png)
![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6075504.png)
